REACTION_CXSMILES
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[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:10][C:11]([O:13]CC1C=CC=CC=1)=[O:12])[CH2:6][CH2:7][O:8][CH3:9]>CO.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][CH2:7][O:8][CH3:9]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through diatomaceous earth (Celite®)
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Type
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CONCENTRATION
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Details
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concentrated
|
Name
|
|
Type
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product
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Smiles
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COCCN(CCOC)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |